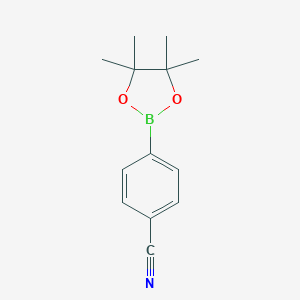

4-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)苯甲腈

描述

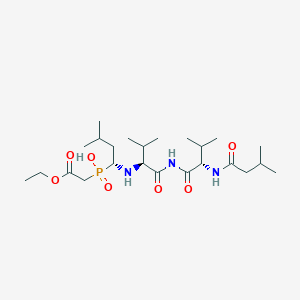

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, also known as 4-TMB, is an organoboron compound that has seen a surge in research in recent years. It has been studied for its potential applications in organic synthesis, as well as its potential biochemical and physiological effects.

科学研究应用

芳基叠氮化物的合成

该化合物可作为合成芳基叠氮化物的反应物 . 芳基叠氮化物是有机合成中的重要中间体,在医药化学、农用化学品和材料科学等多个领域都有应用。

烯丙基氯的芳基化

它还可用于烯丙基氯的芳基化 . 此过程是合成许多生物活性化合物和天然产物的关键步骤。

RNA 缀合物的合成

该化合物参与RNA 缀合物的合成 . 这些缀合物在治疗学和诊断学方面具有潜在的应用,特别是在RNA 干扰和反义技术领域。

烷氧基羰基化

它用于烷氧基羰基化反应 . 烷氧基羰基化是一种羰基化反应,它将羰基和烷氧基引入分子中。这是一种从易得的起始原料合成酯和酰胺的有用方法。

mTOR 和 PI3K 抑制剂的合成

该化合物用于合成 mTOR 和 PI3K 抑制剂 . 这些抑制剂是潜在的抗肿瘤剂,在癌症研究中具有重大意义。

联芳烃的电氧化合成

它用于联芳烃的电氧化合成 . 联芳烃是一类含有两个芳基的化合物。它们存在于许多生物活性天然产物和药物中。

ROS 响应性药物递送系统

通过用苯硼酸频哪醇酯 (PBAP) 结构修饰透明质酸 (HA),开发了一种活性氧 (ROS) 响应性药物递送系统。姜黄素 (CUR) 被包封在这个药物递送系统中,形成姜黄素负载的纳米颗粒 (HA@CUR NPs)。 这为治疗牙周炎提供了一个良好的潜在药物递送系统,并可能为针对牙周疾病的牙科治疗提供宝贵的见解 .

水解研究

包括该化合物在内的苯硼酸频哪醇酯已被研究其在生理pH 值下对水解的敏感性。 水解动力学取决于芳环上的取代基 . 这些信息在考虑这些硼酸频哪醇酯用于药理学目的时非常重要。

安全和危害

作用机制

Target of Action

Boronic acids and their esters are commonly used in organic synthesis, particularly in the suzuki-miyaura cross-coupling reaction . This reaction is used to form carbon-carbon bonds, which are crucial in the synthesis of various organic compounds.

Mode of Action

The compound acts as a reagent in the Suzuki-Miyaura cross-coupling reaction . In this reaction, the boronic ester compound interacts with a halide compound in the presence of a palladium catalyst and a base. The result is the formation of a new carbon-carbon bond .

Biochemical Pathways

The suzuki-miyaura cross-coupling reaction, in which this compound is used, is a key process in the synthesis of many organic compounds, including pharmaceuticals, agrochemicals, and materials for electronics .

Result of Action

The primary result of the action of 4-Cyanophenylboronic Acid Pinacol Ester is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds.

Action Environment

The efficacy and stability of this compound, like many chemical reagents, can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, the Suzuki-Miyaura reaction typically requires a palladium catalyst and a base . Additionally, the compound should be stored under inert gas and in a cool, dry place to maintain its stability .

生化分析

Biochemical Properties

The role of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in biochemical reactions is primarily as a reagent in the formation of pinacol benzyl boronate through borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst . It can also be used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Molecular Mechanism

The molecular mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves its interaction with other molecules in the context of organic synthesis. It can form binding interactions with biomolecules, potentially leading to changes in gene expression or enzyme activity .

属性

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BNO2/c1-12(2)13(3,4)17-14(16-12)11-7-5-10(9-15)6-8-11/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPDTPGXBZCBNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370405 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171364-82-2 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171364-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan -2yl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-Cyanophenylboronic acid pinacol ester contribute to the detection of water in the fluorescent polymer film?

A1: 4-Cyanophenylboronic acid pinacol ester is a crucial part of the fluorescent monomer (SM-2) within the polymer film. This monomer is designed to exhibit photo-induced electron transfer (PET), a process that can quench its fluorescence. The boronic acid pinacol ester group within SM-2 interacts with water molecules. This interaction disrupts the PET process, leading to an increase in fluorescence intensity. Essentially, the presence of water "turns on" the fluorescence of the polymer film. []

Q2: What are the advantages of incorporating 4-Cyanophenylboronic acid pinacol ester into a polymeric film for water detection?

A2: Utilizing a polymeric film with embedded 4-Cyanophenylboronic acid pinacol ester offers several advantages:

- Sensitivity: The research demonstrated that the polymer film could detect very low concentrations of water (detection limit of 0.066 wt% in acetonitrile). [] This highlights its potential for sensing trace amounts of water.

- Reversibility: The fluorescence change is reversible. The film's fluorescence decreases upon drying and increases again upon exposure to moisture, enabling repeated use. []

- Versatility: The polymer film exhibited water sensing capabilities in various solvents, including less polar, polar, protic, and aprotic solvents. [] This suggests broad applicability for detecting water in different environments.

- Visual Detection: The change in fluorescence intensity provides a straightforward visual indication of the presence and relative amount of water. [] This is particularly useful for applications requiring simple and direct water detection.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B157252.png)

![triazanium;[(E)-5-hydroxy-4-methylpent-3-enyl]-phosphonatooxyphosphinate](/img/structure/B157269.png)